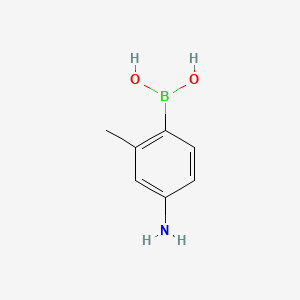

(4-Amino-2-methylphenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

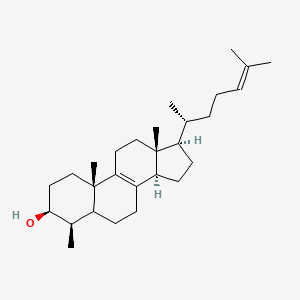

“(4-Amino-2-methylphenyl)boronic acid” is a chemical compound with the molecular formula C7H10BNO2 . It has an average mass of 150.971 Da and a monoisotopic mass of 151.080460 Da .

Molecular Structure Analysis

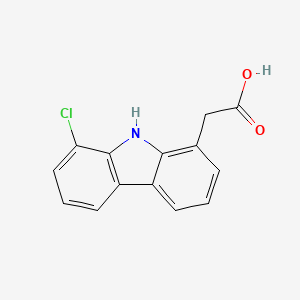

The molecular structure of “(4-Amino-2-methylphenyl)boronic acid” consists of a benzene ring with an amino group (NH2) and a methyl group (CH3) attached to it. Additionally, a boronic acid group (B(OH)2) is also attached to the benzene ring .

Physical And Chemical Properties Analysis

“(4-Amino-2-methylphenyl)boronic acid” has a density of 1.2±0.1 g/cm3, a boiling point of 361.3±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 64.1±3.0 kJ/mol and a flash point of 172.3±30.7 °C .

科学的研究の応用

Synthetic Chemistry and Material Science

Boronic acids, including derivatives similar to (4-Amino-2-methylphenyl)boronic acid, are pivotal in synthetic chemistry for constructing biologically active compounds and pharmaceutical agents. They serve as intermediates in Suzuki cross-coupling reactions, Petasis reactions, asymmetric synthesis of amino acids, and Diels-Alder reactions. These compounds are also used in the protection of diols, selective reduction of aldehydes, and activation of carboxylic acids, highlighting their versatility as reagents and starting materials in organic synthesis (Das et al., 2003). Furthermore, the introduction of an aminophosphonic acid group into a boronic acid structure opens new avenues for applications due to the multifunctionality of these compounds, which can be tailored for specific uses in medicine, agriculture, and industrial chemistry (R. Zhang et al., 2017).

Biomedical Applications

Boronic acid-modified nanoparticles (NPs) have gained attention for biological and biomedical applications, including serving as potential antiviral therapeutics. The functionalization of nanoparticles with boronic acid moieties offers a new strategy for inhibiting viral entry, exemplified by the successful inhibition of Hepatitis C virus (HCV) in a bioassay, showcasing their potential as novel viral entry inhibitors with reduced cellular toxicity (M. Khanal et al., 2013). Moreover, boronic acid-containing molecules have been explored for anticancer applications. Di-Schiff based boronic structures have been investigated for their therapeutic effects on Ishikawa endometrial cancer cells, with some compounds demonstrating significant activity, highlighting the potential of boronic acid compounds in cancer therapy (Paşa Salih, 2019).

Glucose-Sensing Materials

The synthesis of boronic acid derivatives from compounds like 4-bromo-2-fluoroaniline, which involves protecting the amine group and then carrying out a series of reactions, has led to the development of glucose-sensing materials that operate at physiological pH. These materials are designed to function in bodily fluids, providing a direct application of boronic acid derivatives in the creation of biosensors that could monitor glucose levels in diabetic patients (Das et al., 2003).

Therapeutic Agents and Drug Delivery

Boronic acid polymers have shown promise in several therapeutic areas, including HIV, obesity, diabetes, and cancer treatment. The unique reactivity, solubility, and responsive nature of these polymers make them valuable in biomedical applications. Their ability to form complexes with diols and strong Lewis bases allows for their use in glucose-responsive insulin delivery systems, potentially enabling self-regulated insulin release for diabetes management (J. Cambre & B. Sumerlin, 2011).

特性

IUPAC Name |

(4-amino-2-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,10-11H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSXJLIIIZSXCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)N)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Amino-2-methylphenyl)boronic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanedioic acid, 1-(ethoxycarbonyl)-2-[(1-oxobutyl)amino]-1-propenylethyl ester](/img/structure/B579965.png)

![2,7-Dioctyl-[1]benzothiolo[3,2-b][1]benzothiole](/img/structure/B579967.png)

![2,5-Piperazinedione,3-[(aminooxy)methyl]-6-methyl-,(3R-cis)-(9CI)](/img/no-structure.png)

![9-Isopropylidenebicyclo[3.3.1]nonan-2-one](/img/structure/B579987.png)